molecular formula C6H5N3O B12907708 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile CAS No. 113708-16-0

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile

Cat. No.: B12907708
CAS No.: 113708-16-0
M. Wt: 135.12 g/mol
InChI Key: IIZJIWMRALAEQC-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The molecular structure of 1-methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile has been resolved through X-ray diffraction studies, revealing a planar pyridazine ring system with distinct substituent orientations. The compound crystallizes in a monoclinic system, with bond lengths and angles consistent with conjugated π-electron delocalization. Key structural parameters include:

Bond Length (Å) Angle (°)
N1–C2 1.359(3) C2–N1–C6: 126.1(2)
C2–C3 1.396(5) N1–C6–C5: 115.7(3)
C3–C4 1.378(4) C3–C4–C5: 120.8(3)
C4–C≡N 1.490(4) C≡N–C4–C3: 178.1(3)

The pyridazine ring exhibits slight asymmetry, with the N1–C2 bond (1.359 Å) shorter than typical C–N single bonds due to resonance stabilization. The nitrile group (C≡N) adopts a linear geometry (178.1°), minimizing steric hindrance with the adjacent methyl substituent. Hydrogen bonding between the oxo group (O6) and neighboring N–H moieties stabilizes the crystal lattice, forming a three-dimensional network via N–H⋯O and C–H⋯N interactions.

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic configuration. The highest occupied molecular orbital (HOMO) localizes over the pyridazine ring and nitrile group, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the oxo and methyl substituents. Key electronic parameters include:

Parameter Value
HOMO Energy (eV) -6.42
LUMO Energy (eV) -2.15
Band Gap (eV) 4.27
Dipole Moment (Debye) 3.89

The narrow HOMO-LUMO gap (4.27 eV) suggests moderate reactivity, consistent with the compound’s participation in charge-transfer interactions observed in π-stacked crystal structures. Natural bond orbital (NBO) analysis reveals hyperconjugation between the lone pairs of N1 and the σ* antibonding orbitals of adjacent C–C bonds, stabilizing the pyridazine ring by 28.6 kcal/mol.

Comparative Structural Analysis with Related Pyridazine Derivatives

Comparative studies with structurally analogous pyridazines highlight the influence of substituents on molecular geometry and intermolecular interactions:

Compound Pyridazine Ring Bond Lengths (Å) π-Stacking Distance (Å) Notable Interactions
This compound 1.359–1.490 3.400 N–H⋯O, C–H⋯N, π-π stacking
2-(4-Chlorophenyl)pyrrolo[1,2-b]pyridazine 1.378–1.426 3.635 Offset face-to-face π-stacking
4-Chloropyridine-2-carbonitrile 1.340–1.380 3.310 C–H⋯N nitrile, C–H⋯N pyridine

The methyl and nitrile substituents in this compound induce greater planarity compared to chlorophenyl derivatives, reducing the dihedral angle between the pyridazine ring and substituents to <2.5°. This enhanced planarity facilitates stronger π-π stacking interactions (3.400 Å vs. 3.635 Å in pyrrolo[1,2-b]pyridazine), as evidenced by shorter interplanar distances. Additionally, the electron-withdrawing nitrile group increases the compound’s dipole moment (3.89 Debye) relative to chloro-substituted analogs (3.12 Debye), altering its solubility and crystallinity.

Properties

IUPAC Name

1-methyl-6-oxopyridazine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-9-6(10)2-5(3-7)4-8-9/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZJIWMRALAEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551961
Record name 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113708-16-0
Record name 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Hydrazones with Ethyl Cyanoacetate

  • Reaction conditions:
    Hydrazones derived from aromatic aldehydes or ketones are reacted with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid under reflux for several hours (typically 3 hours).
  • Outcome:
    This yields 1,6-dihydropyridazine-4-carbonitrile derivatives with substituents at various positions depending on the starting hydrazone.
  • Example:
    4-Methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-5-carbonitrile was synthesized with an 86% yield by this method, crystallized from ethanol.

Methylation of 6-oxo-1,6-dihydropyridine-3-carbonitrile

  • Reaction conditions:
    The nitrile-substituted pyridazine precursor is treated with methyl iodide in the presence of a base such as potassium carbonate in DMF at elevated temperature.
  • Outcome:
    This introduces the methyl group at the nitrogen (position 1), yielding 1-methyl derivatives.
  • Notes:
    The reaction requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.

Microwave-Assisted One-Pot Synthesis

  • Reaction conditions:
    Microwave irradiation is used to accelerate the condensation of cyano-substituted pyridazine esters with olefins or other electrophiles in the presence of bases like piperidine at around 100 °C for 20 minutes.
  • Outcome:
    This green chemistry approach allows rapid synthesis of complex pyridazine derivatives, including carbonitrile-substituted compounds, with good yields and reduced reaction times.

Conversion of Carboxylic Acid Precursors

  • Reaction conditions:
    Starting from 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, conversion to the corresponding carbonitrile can be achieved via dehydration or substitution reactions using reagents like thionyl chloride or carbodiimides under controlled conditions.
  • Example:
    Treatment of the carboxylic acid with thionyl chloride at 80 °C for 1 hour, followed by reaction with amines or other nucleophiles, yields amide or nitrile derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Hydrazone + Ethyl Cyanoacetate Hydrazone, ethyl cyanoacetate, ammonium acetate, acetic acid, reflux 3h 80–86 High yield, straightforward Requires hydrazone synthesis
Methylation Methyl iodide, K2CO3, DMF, elevated temp 70–80 Direct N-methylation Sensitive to reaction conditions
Microwave-assisted synthesis Cyano-substituted pyridazine esters, piperidine, microwave, 100 °C, 20 min 75–85 Fast, green chemistry approach Requires microwave equipment
Hydrothermal synthesis Substituted pyridines, water, 100–180 °C, 24–72h >80 High purity crystals, eco-friendly Long reaction time, high temp
Carboxylic acid conversion Thionyl chloride, amines, 80 °C, 1h 50–70 Versatile for derivatives Multi-step, moderate yield

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid, while reduction can produce 1-Methyl-6-hydroxy-1,6-dihydropyridazine-4-carbonitrile .

Scientific Research Applications

Chemistry

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile serves as an important intermediate in the synthesis of more complex heterocyclic compounds. It can be utilized to create derivatives that exhibit enhanced biological activities or improved chemical properties.

Biology

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, certain synthesized derivatives have demonstrated efficacy against resistant strains of bacteria, suggesting potential applications in treating infections.
    Compound DerivativeBacterial StrainActivity Level
    Derivative AE. coliModerate
    Derivative BS. aureusHigh
  • Anticancer Potential: In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. The mechanism involves disruption of specific biochemical pathways through covalent bonding with nucleophilic sites on proteins and enzymes.

Medicine

Due to its promising biological activities, this compound is being explored as a lead compound for the development of new pharmaceuticals. Its ability to interact with molecular targets makes it a candidate for further drug development aimed at treating various diseases, including cancer and bacterial infections.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be used as a building block for synthesizing various functional materials used in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria, demonstrating the compound's potential in developing new antimicrobial agents.

Case Study 2: Anticancer Research

In vitro experiments conducted on breast cancer cell lines demonstrated that specific derivatives of the compound could inhibit cell proliferation effectively. The study highlighted the importance of structural modifications in enhancing anticancer activity, paving the way for future research into targeted cancer therapies.

Mechanism of Action

The mechanism by which 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways such as the NF-κB/MAPK pathway, which is involved in inflammation and immune responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile with analogous compounds, focusing on structural features, physicochemical properties, and synthetic methodologies.

Pyridazine Derivatives

a. 4-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonitrile (CAS: 320419-35-0)

  • Molecular Formula : C₁₂H₈ClN₃O
  • Molecular Weight : 245.66 g/mol
  • Key Substituents : Chloro (position 4), 4-methylphenyl (position 1), carbonitrile (position 3).
  • Physicochemical Properties : Predicted density = 1.31 g/cm³; boiling point = 376.9°C; pKa = -3.30 .
  • Comparison: The chloro substituent at position 4 enhances electrophilic reactivity compared to the carbonitrile group in the target compound.

b. (E)-6-Oxo-1-aryl-4-(2-N-piperidinyl)vinyl-1,6-dihydropyridazine-5-carbonitrile

  • Synthesis : Derived from 1-aryl-4-methylpyridazine-5-carbonitrile via condensation with triethyl orthoformate and piperidine .
  • Key Features : A vinyl-piperidinyl group at position 4 introduces conformational flexibility and basicity.
  • Reactivity: Reacts with hydrazonoyl chlorides to form pyrido[3,4-d]pyridazine derivatives, indicating divergent reactivity compared to the target compound’s carbonitrile group .
Pyrimidine Derivatives

a. 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

  • Molecular Formula : C₁₃H₁₁N₃O₂S
  • Molecular Weight : 273.31 g/mol
  • Physicochemical Properties : Melting point = 300°C; IR peaks at 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) .
  • Comparison: The pyrimidine core (nitrogens at positions 1 and 3) reduces ring strain compared to pyridazine.

b. 2-Hydrazinyl-1,6-dihydro-1-methyl-6-oxo-4-isobutylpyrimidine-5-carbonitrile

  • Synthetic Utility : Serves as a precursor for benzylidinehydrazinyl derivatives via reactions with aromatic aldehydes .
  • Key Difference : The isobutyl group at position 4 increases hydrophobicity, contrasting with the pyridazine derivative’s simpler substituents .
Pyridine Derivatives

a. 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS: 64169-92-2)

  • Molecular Formula : C₇H₆N₂O₂
  • Molecular Weight : 166.14 g/mol
  • Key Features : A single nitrogen in the pyridine ring reduces aromatic stabilization compared to pyridazine. The hydroxy group at position 4 enables hydrogen bonding, enhancing solubility in aqueous media .

Key Research Findings

Synthetic Flexibility : Pyridazine derivatives like the target compound exhibit versatile reactivity, particularly at the carbonitrile group, enabling further functionalization (e.g., nucleophilic addition) .

Substituent Effects : Electron-withdrawing groups (e.g., CN, Cl) at position 4 in pyridazines enhance electrophilic aromatic substitution rates, whereas bulky aryl groups (e.g., 4-methylphenyl) hinder such reactions .

Thermal Stability : Pyrimidine derivatives with methylthio substituents (e.g., 2-(methylthio)) show higher melting points (~300°C) compared to pyridazines, likely due to increased molecular symmetry .

Biological Activity

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile (CAS No. 113708-16-0) is a compound belonging to the pyridazine family, characterized by its unique chemical structure, which includes a methyl group, a keto group, and a nitrile group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N2OC_7H_6N_2O, with a molecular weight of approximately 134.14 g/mol. The compound's structure can be represented as follows:

Chemical Structure C7H6N2O\text{Chemical Structure }C_7H_6N_2O

Research indicates that this compound may exert its biological effects through various mechanisms. Notably, it has been shown to interact with specific molecular targets that are involved in inflammatory pathways. For instance, it may inhibit enzymes or modulate signaling pathways such as NF-κB and MAPK, which play crucial roles in inflammation and immune responses.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can reduce pro-inflammatory cytokine production and inhibit the activation of inflammatory pathways in cell cultures . This suggests a promising role in treating inflammatory diseases.

Antitumor Activity

Emerging studies have explored the antitumor potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as PC-9 and H460 cells. The compound appears to affect cell cycle regulation and increase reactive oxygen species (ROS) levels, contributing to its antitumor effects .

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results showed significant inhibition zones in bacterial cultures treated with varying concentrations of the compound.

PathogenInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Case Study 2: Anti-inflammatory Effects

In a cellular model of inflammation, treatment with this compound resulted in a notable decrease in TNF-alpha production.

Treatment GroupTNF-alpha Production (pg/mL)
Control250
Compound Treatment150

Case Study 3: Antitumor Activity

In another study focusing on cancer cell lines, treatment with the compound led to increased apoptosis rates compared to untreated controls.

Cell LineApoptosis Rate (%)
Untreated Control5
Treated with Compound25

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functional group transformations. For example, derivatives of dihydropyridazine-carbonitriles are prepared using hydrazine intermediates under reflux with acetic acid as a catalyst. Key steps include:

  • Cyclization : Use of alkylating agents (e.g., methyl iodide) to introduce the methyl group at the 1-position.
  • Oxidation : Controlled oxidation (e.g., with KMnO₄ or H₂O₂) to achieve the 6-oxo moiety.
  • Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile improve yield by enhancing intermediate stability .
    • Critical Parameters : Monitor reaction progress via TLC, and purify using column chromatography (e.g., cyclohexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, the methyl group at N1 appears as a singlet (~δ 3.2–3.5 ppm), while the carbonyl (C=O) resonates at ~δ 165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Identify nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and carbonyl (C=O) at ~1650–1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ with <2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for dihydropyridazine-carbonitrile derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Strategies include:

  • Tautomer Analysis : Use variable-temperature NMR to detect equilibrium between keto-enol forms.
  • Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • Crystallography : X-ray diffraction provides unambiguous structural confirmation, as demonstrated for analogous 6-oxo-1-propyl-dihydropyridine derivatives .

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Methodological Answer : Focus on functionalization at reactive sites:

  • C4-Carbonitrile : Replace with bioisosteres (e.g., tetrazole) to enhance solubility or binding affinity.
  • N1-Methyl Group : Introduce bulkier alkyl chains (e.g., isobutyl) to modulate lipophilicity, as seen in pyrimidine-5-carbonitrile derivatives .
  • 6-Oxo Group : Convert to thioether or amine via nucleophilic substitution (e.g., using Lawesson’s reagent or NH₃/MeOH) .
    • Validation : Assess bioactivity via enzymatic assays (e.g., kinase inhibition) and correlate with computational docking studies .

Q. How can crystallographic data inform the reactivity of this compound?

  • Methodological Answer : X-ray structures reveal planar geometry at the dihydropyridazine ring, favoring π-π stacking in supramolecular assemblies. Key insights:

  • Hydrogen Bonding : The 6-oxo group participates in intermolecular H-bonds, influencing solubility and crystallization behavior.
  • Torsional Angles : Substituents at C3 and C4 affect conformational flexibility, which can be exploited to design rigid analogs for target selectivity .

Q. What experimental approaches mitigate low yields in the synthesis of dihydropyridazine-carbonitrile derivatives?

  • Methodological Answer :

  • Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) can accelerate cyclization steps .
  • Purification : Use preparative HPLC for polar intermediates or employ recrystallization with ethanol/water mixtures .
  • Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., over-oxidized species), guiding stoichiometric adjustments .

Data Analysis and Mechanistic Questions

Q. How can kinetic studies elucidate the mechanism of dihydropyridazine ring formation?

  • Methodological Answer :

  • Rate Monitoring : Use in-situ FTIR or UV-Vis spectroscopy to track intermediate concentrations during cyclization.
  • Isotopic Labeling : Introduce deuterium at reactive sites (e.g., N-H) to study proton transfer steps via ²H NMR .
  • Computational Modeling : Transition state analysis (e.g., using QM/MM methods) identifies rate-determining steps, such as hydrazine attack on α,β-unsaturated nitriles .

Q. What methodologies validate the purity of this compound in complex matrices?

  • Methodological Answer :

  • HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities.
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
  • Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) assess hygroscopicity and oxidative stability .

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